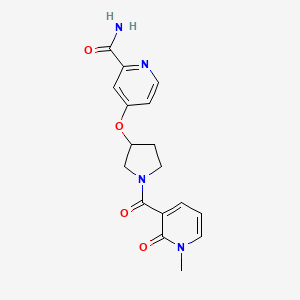

4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Description

Properties

IUPAC Name |

4-[1-(1-methyl-2-oxopyridine-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-20-7-2-3-13(16(20)23)17(24)21-8-5-12(10-21)25-11-4-6-19-14(9-11)15(18)22/h2-4,6-7,9,12H,5,8,10H2,1H3,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTMPINKCSPFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=CC(=NC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring linked to a picolinamide moiety and a dihydropyridine derivative. This unique combination suggests potential interactions with various biological targets.

Preliminary studies indicate that compounds similar to 4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide may exhibit the following mechanisms of action:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as ecto-5’-nucleotidase, which plays a role in nucleotide metabolism.

- Cell Signaling Pathways : These compounds may modulate pathways involved in inflammation and apoptosis, including the NF-kB pathway.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine structures possess antimicrobial properties. For instance, compounds with similar frameworks have demonstrated effectiveness against various bacterial strains .

Neuroprotective Effects

Studies suggest that related compounds may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease .

Antitumor Activity

Dihydropyridine derivatives have been investigated for their potential anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and inhibition of cell cycle progression .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of pyridine derivatives, it was found that specific modifications to the dihydropyridine structure enhanced activity against Gram-positive bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegenerative diseases demonstrated that administration of related dihydropyridine compounds resulted in significant improvements in cognitive function and reduced markers of neuroinflammation .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide. For instance, derivatives of pyridine and pyrrolidine have shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

Research indicates that similar compounds exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that demonstrated promising anticancer effects against several cancer cell lines, suggesting that modifications to the core structure could yield effective therapeutic agents .

CNS Activity

The compound's structural analogs have been explored for their central nervous system (CNS) effects. Some derivatives have shown potential as anticonvulsants and analgesics, indicating their utility in treating neurological disorders. The presence of the pyrrolidine ring is particularly noteworthy for enhancing CNS penetration .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a recent study, derivatives of this compound were evaluated for their antimicrobial activity using the disc diffusion method against common pathogens. Results indicated that certain modifications significantly enhanced antimicrobial potency compared to standard antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of related compounds in vitro. The study demonstrated that specific derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide to achieve high yield and purity?

- Methodological Answer : Employ statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology optimizes conditions. Post-synthesis, use column chromatography ( ) or recrystallization to enhance purity. Monitor intermediates via TLC and confirm purity with HPLC (≥99% threshold) .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to verify functional groups and stereochemistry, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. X-ray crystallography may resolve ambiguous stereochemistry. For hygroscopic intermediates, use Karl Fischer titration to quantify water content .

Q. What safety protocols are critical when handling intermediates and derivatives during synthesis?

- Methodological Answer : Follow H300/H313 hazard codes ( ) for toxic or irritant intermediates. Use fume hoods for volatile reagents, wear nitrile gloves resistant to organic solvents, and implement emergency wash stations. Store pyrophoric intermediates under inert atmospheres ( ). Conduct risk assessments using SDS guidelines for each synthetic step .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can predict activation energies for acyl transfer steps in the pyrrolidin-3-yloxy moiety. Compare computed IR spectra with experimental data to validate mechanisms ( ). Use molecular dynamics simulations to study solvent effects on reaction pathways .

Q. What strategies resolve contradictions between experimental data and computational predictions for reaction pathways?

- Methodological Answer : Implement iterative feedback loops ( ): (1) Re-optimize computational models using experimental kinetic data (e.g., Arrhenius plots). (2) Validate unexpected intermediates via in-situ FTIR or MS monitoring. (3) Adjust solvent parameters (e.g., dielectric constant) in simulations to align with observed yields. Discrepancies in stereoselectivity may require recalibrating dispersion corrections in DFT .

Q. What reactor design principles are essential for scaling up reactions with thermally sensitive intermediates?

- Methodological Answer : Use jacketed reactors with precise temperature control (±1°C) to prevent decomposition. For exothermic steps, employ semi-batch dosing and CFD simulations to optimize heat transfer. Consider membrane separation ( ) to isolate unstable intermediates. Scale-down experiments (e.g., microreactors) can identify critical parameters before pilot-scale trials .

Q. How can statistical experimental design minimize variability in biological activity assays for derivatives?

- Methodological Answer : Apply Latin hypercube sampling to explore multidimensional parameter spaces (e.g., pH, incubation time). Use ANOVA to distinguish assay noise from true bioactivity signals. For IC₅₀ determination, fit dose-response curves with nonlinear regression (e.g., Hill equation) and validate with bootstrap resampling .

Q. What interdisciplinary methodologies effectively study this compound’s interactions with biological targets?

- Methodological Answer : Integrate SPR (surface plasmon resonance) for binding kinetics, cryo-EM for structural insights, and metabolomics (LC-MS/MS) to track cellular responses. Training programs like CHEM/IBiS 416 ( ) provide hands-on training in these techniques. Use cheminformatics tools (e.g., AutoDock) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.